

Lanperisone Hydrochloride: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: Lanperisone Hydrochloride

Cat. No.: B044364

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Lanperisone hydrochloride is a centrally acting muscle relaxant. This technical guide provides an in-depth overview of its fundamental properties, mechanism of action, and relevant experimental data to support research and development activities.

Parameter	Value	Source
CAS Number	116287-13-9	PubChem
Molecular Formula	C ₁₅ H ₁₉ ClF ₃ NO	PubChem
Molecular Weight	321.76 g/mol	PubChem

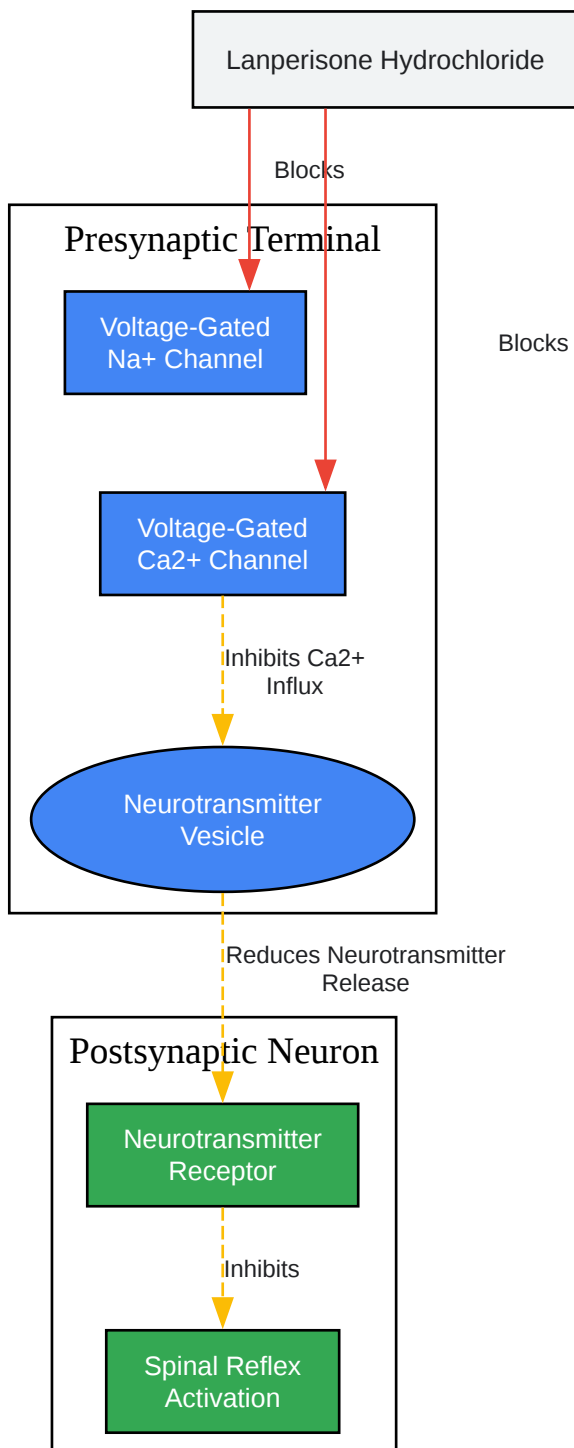
Mechanism of Action

Lanperisone hydrochloride primarily functions as a muscle relaxant by inhibiting spinal reflexes.^[1] Its mechanism of action is multifaceted, involving the blockade of voltage-gated sodium and calcium channels.^{[2][3]} This action leads to a reduction in neuronal excitability and presynaptic inhibition of neurotransmitter release from primary afferent endings.^{[2][3]}

Furthermore, studies suggest that Lanperisone's effects are linked to the inhibition of the descending noradrenergic tonic facilitation within the spinal cord.^[1] A structurally similar

compound, Tolperisone, has been shown to downregulate the p38 MAPK and ERK1/2 signaling cascade, suggesting a potential area for further investigation into Lanperisone's molecular pathways.[4][5]

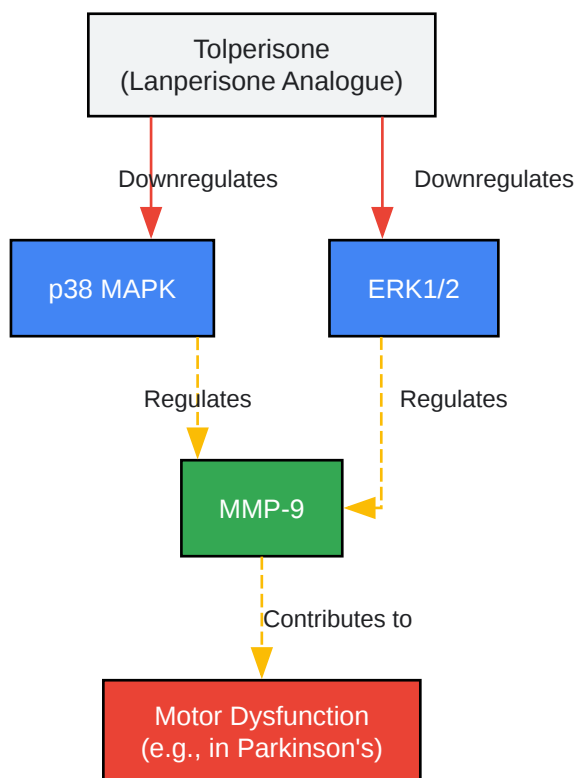
Signaling Pathway: Inhibition of Spinal Reflexes



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Caption: Lanperisone's blockade of ion channels reduces neurotransmitter release.

Potential Signaling Pathway: MAPK/ERK Cascade Modulation (Inferred from Tolperisone)

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Caption: Potential pathway modulation based on Tolperisone studies.

Experimental Protocols

In Vivo Assessment of Muscle Relaxant Activity in Rodents

Objective: To evaluate the muscle relaxant effects of **Lanperisone Hydrochloride** in animal models.

Animal Models: Mice and rats are commonly used.

Administration and Dosage:

Species	Route of Administration	Dosage Range	Study Focus
Mice	Subcutaneous (s.c.)	~50 mg/kg (ED50)	Neuropharmacology (inhibition of spontaneous movement)
Mice	Oral Gavage (p.o.)	3, 10, and 30 mg/kg/day	26-week toxicity study
Rats	Intravenous (i.v.)	5 - 10 mg/kg	Muscle relaxation (reduction of decerebrate rigidity)
Rats	Intraduodenal (i.d.)	50 - 100 mg/kg	Muscle relaxation (reduction of decerebrate rigidity)
Rats	Oral Gavage (p.o.)	4, 16, and 60 mg/kg/day	13-week toxicity study

Methodology for Oral Gavage:

- Prepare a homogenous suspension of **Lanperisone Hydrochloride** in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose sodium).
- Accurately weigh the animal to determine the precise dosing volume.
- Utilize a gavage needle of appropriate length, measured from the animal's nose to the last rib.
- Gently restrain the animal and introduce the gavage needle orally, ensuring it enters the esophagus and not the trachea.
- Administer the calculated volume of the drug suspension at a steady rate.

- Return the animal to its cage and monitor for any adverse reactions.

In Vitro Electrophysiological Analysis

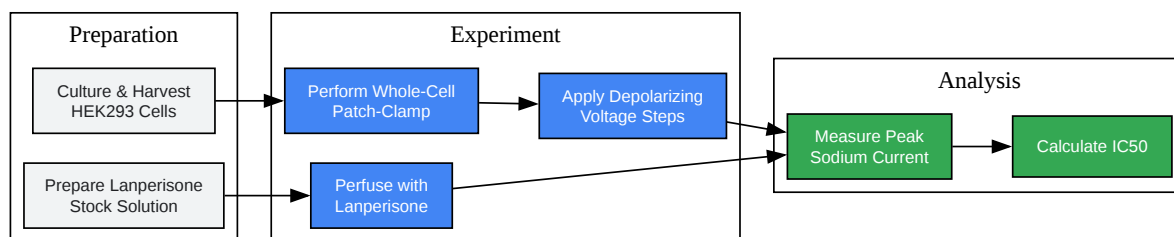
Objective: To directly measure the inhibitory effect of **Lanperisone Hydrochloride** on voltage-gated sodium channels.

Cell Line: A stable cell line expressing the target sodium channel subtype (e.g., HEK293 cells expressing Nav1.7).

Methodology using Automated Patch-Clamp:

- Solution Preparation: Prepare a stock solution of **Lanperisone Hydrochloride** in a suitable solvent like DMSO. Subsequent dilutions are made in the extracellular recording solution to achieve the desired final concentrations.
- Cell Preparation: Culture the HEK293 cells expressing the target sodium channel to an appropriate confluency and harvest for the automated patch-clamp system.
- Electrophysiological Recording:
 - Whole-cell voltage-clamp recordings are performed.
 - Cells are held at a negative holding potential (e.g., -100 mV).
 - Voltage-gated sodium currents are elicited by a series of depolarizing voltage steps.
 - The inhibitory effect of **Lanperisone Hydrochloride** is assessed by perfusing the cells with different concentrations of the compound and measuring the reduction in the peak sodium current.
- Data Analysis: The concentration-response curve is plotted to determine the IC_{50} value, which represents the concentration of **Lanperisone Hydrochloride** required to inhibit 50% of the peak sodium current.

Experimental Workflow: In Vitro Patch-Clamp Assay



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Caption: Workflow for determining the IC₅₀ of Lanperisone on sodium channels.

Quantitative Data Summary

Parameter	Value	Species/Model	Route	Source
Flexor Reflex Inhibition	40.3%	Rat	5 mg/kg i.v.	[6]
Anemic Decerebrate Rigidity Inhibition	23.6%	Mouse	3.5 mg/kg i.v.	[6]
Flexor Reflex Inhibition	72.9%	Mouse	50 mg/kg p.o.	[6]
LD ₅₀	800 mg/kg	Mouse	p.o.	[6]
IC ₅₀ (Flexor Reflex)	54 mg/kg	Rat	Intragastric	[6]

Concluding Remarks for Researchers

Lanperisone Hydrochloride presents a compelling profile as a centrally acting muscle relaxant with a well-defined mechanism of action on voltage-gated ion channels. The provided experimental protocols and quantitative data offer a solid foundation for further preclinical and clinical development. Future research could further elucidate its effects on specific signaling

cascades, such as the MAPK/ERK pathway, and explore its potential as a ferroptosis inducer in relevant disease models.

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